1-azido-4-tert-butylbenzene

Catalog No.
S6464375
CAS No.
18522-89-9
M.F
C10H13N3
M. Wt
175.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azido-4-tert-butylbenzene

CAS Number

18522-89-9

Product Name

1-azido-4-tert-butylbenzene

Molecular Formula

C10H13N3

Molecular Weight

175.2

1-Azido-4-tert-butylbenzene is an organic compound characterized by a benzene ring substituted with an azide group (-N₃) at the para position relative to a tert-butyl group (-C(CH₃)₃). This structure combines the stability of the aromatic system with the reactivity of the azide functional group, making it a valuable compound in organic synthesis and materials science. The molecular formula for 1-azido-4-tert-butylbenzene is C₉H₁₁N₃, and its CAS number is 18522-89-9. The compound typically appears as a colorless oil and exhibits distinct spectral properties in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can be used for its identification and characterization .

As 1-Azido-4-tert-butylbenzene is primarily a research compound, a defined mechanism of action is not yet established. However, its potential lies in its ability to participate in click reactions, which form the basis for various applications in organic synthesis and materials science [].

Due to its azide functionality. Key reactions include:

  • Nucleophilic Substitution: The azide group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles, leading to the formation of amines or other derivatives.
  • Click Chemistry: The azide moiety is often utilized in "click chemistry," particularly in reactions with alkynes to form 1,2,3-triazoles. This reaction is facilitated by copper(I) catalysts and is highly selective, making it useful for bioconjugation and material science applications .
  • Reduction Reactions: The azide group can be reduced to amines using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation .

The synthesis of 1-azido-4-tert-butylbenzene typically involves two main steps:

  • Bromination: The starting material, 4-tert-butyltoluene, is treated with N-bromosuccinimide (NBS) under radical conditions to introduce a bromine atom at the benzylic position.
    • Reaction:
    C6H4(C CH3)3)CH3+NBSC6H4(C CH3)3)Br+HBr\text{C}_6\text{H}_4(\text{C CH}_3)_3)\text{CH}_3+\text{NBS}\rightarrow \text{C}_6\text{H}_4(\text{C CH}_3)_3)\text{Br}+\text{HBr}
  • Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group.
    • Reaction:
    C6H4(C CH3)3)Br+NaN3C6H4(C CH3)3)N3+NaBr\text{C}_6\text{H}_4(\text{C CH}_3)_3)\text{Br}+\text{NaN}_3\rightarrow \text{C}_6\text{H}_4(\text{C CH}_3)_3)\text{N}_3+\text{NaBr}

This two-step process yields 1-azido-4-tert-butylbenzene in moderate to high yields .

1-Azido-4-tert-butylbenzene finds applications in several fields:

  • Materials Science: It serves as a precursor for functionalized polymers and materials due to its reactive azide group.
  • Drug Development: Its ability to participate in bioorthogonal reactions makes it useful for synthesizing pharmaceutical compounds and for labeling biomolecules in research.
  • Organic Synthesis: It acts as a building block in the synthesis of various heterocycles and complex organic molecules through click chemistry and other synthetic methodologies .

Interaction studies involving 1-azido-4-tert-butylbenzene primarily focus on its reactivity with biological targets or other chemical entities. These studies often explore:

  • Reactivity with Nucleophiles: Investigating how the azide group interacts with different nucleophiles can provide insights into its potential applications in drug design.
  • Bioconjugation Studies: Research into how this compound can be used to label proteins or other biomolecules selectively using click chemistry techniques.

Such studies are crucial for understanding how this compound can be utilized in therapeutic applications and materials development .

Several compounds share structural similarities with 1-azido-4-tert-butylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Azido-4-methylbenzeneAzide at para position relative to methyl groupMore reactive due to smaller substituent; less sterically hindered
1-Azido-4-isopropylbenzeneAzide at para position relative to isopropyl groupSimilar steric hindrance but different reactivity due to branching
1-Azido-4-fluorobenzeneAzide at para position relative to fluorineFluorine's electronegativity affects reactivity patterns
1-Azido-naphthaleneAzide attached to naphthalene structureGreater aromatic stabilization; different electronic properties

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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